beta-D-Arabinofuranosylamine

Description

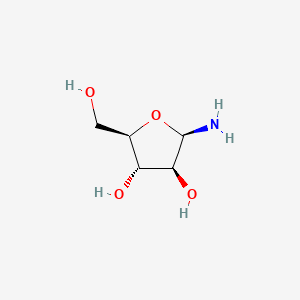

Structure

2D Structure

3D Structure

Properties

CAS No. |

68331-73-7 |

|---|---|

Molecular Formula |

C5H11NO4 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-amino-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(1-7)10-5/h2-5,7-9H,1,6H2/t2-,3-,4+,5-/m1/s1 |

InChI Key |

UUSMORJRYZFLSS-SQOUGZDYSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](O1)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)N)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Beta D Arabinofuranosylamine and Its Derivatives

Classical and Contemporary Approaches to Arabinofuranosylamine Synthesis

Glycosylamines are valuable sugar derivatives that serve as key synthetic intermediates for compounds like iminosugar-C-glycosyl compounds. nih.gov Traditionally, the synthesis of glycosylamines can be achieved through the direct condensation of a primary amine with a protected sugar hemiacetal. mdpi.com For instance, an N-glycosylation can be performed using an amine like benzylamine (B48309) in a solvent such as dichloromethane (B109758) at room temperature, often in the presence of a dehydrating agent like molecular sieves to drive the reaction to completion. researchgate.net These glycosylamine products are frequently used in subsequent synthetic steps without extensive purification due to their inherent instability under certain conditions, such as in aqueous media. mdpi.comresearchgate.net

Contemporary methods have focused on developing more stable and versatile glycosylamine precursors. These modern approaches are designed to overcome the instability of the N,O-acetal function, which can be a major drawback for their application as biological probes or therapeutic agents. nih.gov

Stereoselective Synthesis Strategies for beta-D-Arabinofuranosylamine Scaffolds

Achieving stereocontrol at the anomeric carbon is crucial for the synthesis of biologically active molecules. For arabinofuranosylamine, obtaining the desired beta-D configuration requires sophisticated stereoselective strategies. The stereoselective formation of the β-Araf linkage has been a persistent synthetic challenge due to the unique pseudoaxial orientation at the C-2 position. nih.gov

A significant advancement in the stereoselective synthesis of amine derivatives has been the use of N-tert-butanesulfinyl imines. nih.gov This strategy has been successfully applied to carbohydrate chemistry, where N-tert-butanesulfinyl glycosylamines have emerged as highly versatile synthetic intermediates. mdpi.com These compounds benefit from the N-tert-butanesulfinyl group, which acts as a powerful chiral directing group, activating the imine for nucleophilic addition and allowing for high diastereoselectivity. nih.gov

The preparation of these building blocks involves the condensation of enantiomerically pure tert-butanesulfinamide (Ellman's sulfinamide) with the free furanose. nih.govresearchgate.net The reaction is typically promoted by a Lewis acid, with titanium ethoxide being particularly effective, or by using cesium carbonate under reflux conditions. mdpi.comresearchgate.net These N-sulfinyl glycosylamines exhibit greater stability compared to many N-alkyl or N-acyl Schiff bases, making them more reliable intermediates for synthesizing imino-C-glycosyl compounds. mdpi.com

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| D-Arabinose | (R)- or (S)-tert-Butanesulfinamide, Ti(OEt)₄, 4Å MS | Toluene, 70 °C | Moderate to Excellent (45-94%) | mdpi.comresearchgate.net |

| D-Ribofuranose | (R)- or (S)-tert-Butanesulfinamide, Cs₂CO₃, 4Å MS | Reflux, 17-30 h | Moderate | mdpi.comresearchgate.net |

| Various Furanoses | (R)- or (S)-tert-Butanesulfinamide, Ti(OEt)₄, 4Å MS | Toluene, 110 °C, µW, 1.5-2.5 h | Excellent (70-96%) | researchgate.net |

Glycosylamines are effective precursors for forming C-glycosides, which are analogues of glycosides where the glycosidic oxygen is replaced by a carbon atom. wikipedia.org These compounds are generally more stable towards hydrolysis. The strategy relies on the fact that glycosylamines exist in equilibrium with a tautomeric open-chain imine form. nih.gov This imine or its corresponding iminium ion is electrophilic and can react with a wide array of carbon nucleophiles. nih.govresearchgate.net This reactivity makes N-protected glycosylamines, such as the N-tert-butanesulfinyl derivatives, excellent "latent imine equivalents" for the synthesis of 1-C-substituted iminoalditols and related C-glycoside structures. researchgate.netresearchgate.net

The reaction of N-tert-butanesulfinyl glycosylamines with organometallic reagents is a cornerstone of stereoselective C-glycoside synthesis. researchgate.net A variety of organometallic nucleophiles, including Grignard reagents and organolithium compounds, readily add to these chiral imine surrogates. mdpi.comresearchgate.net The diastereoselectivity of the addition is effectively controlled by the chiral sulfinyl group, leading to the formation of 1,2-syn or 1,2-anti aminoalditols in good yields and with high levels of stereocontrol. mdpi.com

For example, the synthesis of (1R)-2-amino-2-deoxy-β-l-gulopyranosyl benzene (B151609) was achieved through the stereospecific addition of tributylstannyllithium to an (SR)-N-tert-butanesulfinyl-arabinofuranosylamine building block. researchgate.netresearchgate.net This demonstrates the power of this method to create complex chiral structures with defined stereochemistry. The choice of organometallic reagent allows for the introduction of diverse substituents at the anomeric position. researchgate.net

| Arabinofuranosylamine Substrate | Organometallic Reagent | Key Outcome | Reference |

|---|---|---|---|

| (SR)-N-tert-butanesulfinyl-arabinofuranosylamine | Tributylstannyllithium | Stereospecific addition, precursor to 2-amino-2-deoxy-l-idopyranosyl derivatives | researchgate.netresearchgate.net |

| (SR)-arabinofuranosylamine | Benzylmagnesium chloride | Diastereoselective addition, suitable for flow chemistry protocols | researchgate.netresearchgate.net |

| (SS)‐arabinofuranosylamine | Furyllithium | Diastereoselective addition of a heterocyclic moiety | researchgate.net |

Advanced Synthetic Techniques in Arabinofuranosylamine Chemistry

To improve efficiency, safety, and scalability, synthetic chemists have begun to incorporate advanced manufacturing technologies into the synthesis of complex carbohydrate derivatives.

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. syrris.com These benefits include superior control over reaction parameters like temperature and time, enhanced safety due to the small volume of reactants at any given moment, and often cleaner, faster reactions. syrris.comrsc.org

This technology has been successfully applied to the synthesis of iminosugar-C-glycosides. researchgate.net A hybrid protocol has been reported that involves the addition of a Grignard reagent, benzylmagnesium chloride, to an (SR)-arabinofuranosylamine substrate in a flow reactor at room temperature. researchgate.netresearchgate.net This is followed by a cyclization step performed in batch. researchgate.net This semi-continuous flow process is remarkably efficient, shortening the synthesis of the imino-C-glycoside scaffold to a single workday. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Migita-Kosugi-Stille)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Migita-Kosugi-Stille reaction, in particular, involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. While direct examples of the Stille reaction for the synthesis of β-D-arabinofuranosylamine are not extensively documented, its application in the synthesis of closely related C-nucleoside analogues, including arabinofuranosyl derivatives, demonstrates its potential.

The general mechanism of the Stille reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Initially, the Pd(0) catalyst undergoes oxidative addition with the organic electrophile (R¹-X). This is followed by transmetalation, where the organic group from the organostannane (R²-SnR₃) is transferred to the palladium center. This step is often the rate-determining step of the reaction. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the coupled product (R¹-R²) and regenerates the Pd(0) catalyst. wikipedia.org

The synthesis of C-aryl nucleoside analogues often employs this methodology. For instance, the Stille coupling has been successfully used to prepare 5-(2-thienyl)- and 5-halogenothienyl-substituted 1-(β-L-arabinofuranosyl)uracil derivatives from the corresponding 5-iodo-arabinofuranosyluracil precursor and organotin reagents. nih.gov Although this example uses the L-enantiomer, the principles of the reaction are directly applicable to the D-series. The reaction of a protected 5-iodo-L-arabinofuranosyluracil with (tributylstannyl)thiophene under palladium catalysis affords the C-5 thienyl derivative in excellent yield. nih.gov

Similarly, the synthesis of 3'-C-phenyl unsaturated nucleoside analogues has been achieved via Stille coupling. A 3'-C-stannyl derivative of an unsaturated adenine (B156593) nucleoside, when reacted with phenyl iodide in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) iodide co-catalyst, yields the 3'-C-phenyl product. researchgate.net

The following table summarizes representative conditions for Stille coupling reactions in the synthesis of nucleoside analogues, illustrating the typical reagents and catalysts employed.

Table 1: Representative Conditions for Stille Coupling in Nucleoside Analogue Synthesis

| Starting Material | Stannane Reagent | Catalyst System | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3'-C-Stannyl-d4A derivative | Phenyl iodide (PhI) | Pd(PPh₃)₄, CuI | DMF | Room Temp, 28 h | 3'-C-Phenyl-d4A analogue | 66% | researchgate.net |

| 2'-Stannyl-d4U derivative | Phenyl iodide (PhI) | Pd(PPh₃)₄, CuI | Not specified | Not specified | 2'-C-Phenyl-d4U analogue | 80% | researchgate.net |

| 5-Iodo-L-ara-uridine derivative | (Tributylstannyl)thiophene | Pd(PPh₃)₄ | Dioxane | Reflux | 5-(2-Thienyl)-L-ara-uridine derivative | Excellent | nih.gov |

| 5-Iodo-2'-deoxyuridine derivative | Tributyl(vinyl)tin | Pd(CH₃CN)₂Cl₂ | Not specified | Not specified | 5-Vinyl-2'-deoxyuridine derivative | Not specified | acs.org |

HF-Mediated Intramolecular Cyclization Reactions

Hydrogen fluoride (B91410) (HF) is a powerful reagent in carbohydrate chemistry, capable of mediating various transformations, including intramolecular cyclization reactions to form C-glycosides. This approach often relies on the generation of a glycosyl cation intermediate, which is then trapped by a tethered nucleophile within the same molecule. While this method has been explored for synthesizing complex glycosidic structures, its application specifically for β-D-arabinofuranosylamine derivatives is not widely reported. However, studies on related systems, such as 2-aminoglycopyranoses, provide insight into the potential of this methodology.

A notable application involves the HF-mediated stereoselective intramolecular glycosylation of 2-aminoglycopyranoses to furnish internal C-aryl glycosides. researchgate.netnih.gov In this strategy, a 2-N-aryl glycopyranose derivative, when treated with neat liquid HF, undergoes cyclization to yield a tricyclic product. researchgate.net The reaction proceeds with 1,2-cis stereocontrol. These conditions have been shown to be compatible with acetate (B1210297) protecting groups and can accommodate aromatic rings with varying electronic properties. researchgate.netnih.gov

Furthermore, this HF-mediated strategy has been extended to a tandem internal C-glycosylation/fluorination reaction. Starting from 2-N-allyl or 2-N-propargyl glycopyranoses, treatment with HF can lead to the formation of fluorinated sugar-azacycle hybrids. researchgate.net The reaction likely proceeds through the formation of a cyclic cation intermediate which is then trapped by a fluoride ion. researchgate.net

The table below outlines the conditions and outcomes of HF-mediated intramolecular cyclization on 2-aminoglycopyranose substrates.

Table 2: HF-Mediated Intramolecular Cyclization of 2-Aminoglycopyranose Derivatives

| Substrate | Reagent | Temperature | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-N-Phenyl-D-glucopyranosylamine derivative | Liquid HF | 0 °C | Internal C-aryl glycoside | 41% | researchgate.net |

| 2-N-(p-Methoxyphenyl)-D-glucopyranosylamine derivative | Liquid HF | 0 °C | Internal C-aryl glycoside | 64% | researchgate.net |

| 2-N-Allyl-D-glucopyranosylamine derivative | Liquid HF | 0 °C | Fluorinated sugar-azacycle | 52% | researchgate.net |

| 2-N-Propargyl-D-mannopyranosylamine derivative | Liquid HF | 0 °C | Fluorinated sugar-azacycle | 35% | researchgate.net |

While these examples are based on pyranose sugars, they establish a proof-of-concept for HF-mediated intramolecular C-C bond formation in amino sugars. Adapting this methodology to arabinofuranosyl precursors would require careful consideration of the furanose ring's distinct conformational properties and reactivity.

Chemoenzymatic and Biocatalytic Approaches to Arabinofuranosylamine Derivatives

Chemoenzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis for producing nucleoside analogues. These approaches leverage the high selectivity and efficiency of enzymes to construct glycosidic bonds under mild, aqueous conditions, often with superior stereocontrol. tandfonline.com The synthesis of β-D-arabinofuranosylamine derivatives has been successfully achieved using nucleoside phosphorylases (NPs), which catalyze the reversible phosphorolysis of nucleosides. researchgate.net

A common strategy involves the enzymatic transfer of a sugar moiety from a donor to a heterocyclic base, a process known as transglycosylation. For the synthesis of arabinofuranosyl nucleosides, α-D-arabinofuranose 1-phosphate serves as a key universal substrate. Current time information in Bangalore, IN.nih.govd-nb.info This sugar phosphate (B84403) can be prepared chemically and then used in an enzymatic condensation with a purine (B94841) or pyrimidine (B1678525) base, catalyzed by a suitable nucleoside phosphorylase. Current time information in Bangalore, IN.d-nb.info

Recombinant E. coli purine nucleoside phosphorylase (PNP) has been extensively used for the synthesis of important antiviral and anticancer drugs such as Fludarabine (9-(β-D-arabinofuranosyl)-2-fluoroadenine) and Nelarabine (9-(β-D-arabinofuranosyl)-2-amino-6-methoxypurine). Current time information in Bangalore, IN.nih.govd-nb.info The enzymatic reaction between α-D-arabinofuranose 1-phosphate and 2-fluoroadenine (B1664080) is strongly shifted towards the formation of Fludarabine. Current time information in Bangalore, IN.d-nb.info Similarly, E. coli uridine (B1682114) phosphorylase (UP) can catalyze the synthesis of pyrimidine arabinonucleosides like 1-(β-D-arabinofuranosyl)thymine (ara-T). Current time information in Bangalore, IN.d-nb.info

Another efficient biocatalytic method involves using a stable and readily available nucleoside as the sugar donor in a transglycosylation reaction. For example, a number of purine arabinosides have been synthesized from their corresponding ribosides using a combination of PNP and UP, with Ara-U as the arabinosyl donor. nih.gov The addition of a catalytic amount of sodium arsenate can enhance the reaction efficiency by selectively promoting the arsenolysis of the starting ribonucleosides without affecting the desired β-D-arabinonucleoside products, thus simplifying purification. nih.govacs.org

The following table presents data from various chemoenzymatic syntheses of β-D-arabinofuranosyl nucleosides, highlighting the enzymes and substrates involved.

Table 3: Chemoenzymatic Synthesis of β-D-Arabinofuranosylamine Derivatives

| Target Nucleoside | Arabinosyl Donor | Base Acceptor | Enzyme(s) | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Fludarabine | α-D-arabinofuranose 1-phosphate | 2-Fluoroadenine | E. coli PNP | pH 7.0, 55 °C | ~90% conversion | Current time information in Bangalore, IN.d-nb.info |

| Nelarabine | α-D-arabinofuranose 1-phosphate | 2-Amino-6-methoxypurine | E. coli PNP | pH 7.0, 55 °C | ~50% conversion (equilibrium) | Current time information in Bangalore, IN.d-nb.info |

| ara-T | α-D-arabinofuranose 1-phosphate | Thymine | E. coli UP | pH 7.0, 55 °C | Not specified | Current time information in Bangalore, IN.d-nb.info |

| 6-N-[L-alanylamido]-2-chloro-9-β-D-arabinofuranosylpurine | Ara-U | 6-N-[L-alanylamido]-2-chloro-9-β-D-ribofuranosylpurine | E. coli PNP, E. coli UP | pH 7.0, 52 °C, Na₂HAsO₄ | 90% conversion | nih.gov |

| Clofarabine | 2-Deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate | 2-Chloroadenine | E. coli PNP | Not specified | 67% yield | beilstein-journals.org |

Structural Characterization and Conformational Analysis of Beta D Arabinofuranosylamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the covalent structure and preferred conformations of beta-D-arabinofuranosylamine in various physical states.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of carbohydrates and their derivatives in solution. youtube.com It provides crucial information for confirming the identity, anomeric configuration, and stereochemistry of this compound.

The anomeric configuration (α or β) is unequivocally assigned based on the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as J1,2. unimo.it For furanose rings, the magnitude of this coupling is dependent on the dihedral angle between the H-1 and H-2 protons. In the case of β-anomers of arabinofuranosides, where H-1 and H-2 are in a trans relationship, the typical J1,2 coupling constant is characteristically small, often close to 0 Hz. nih.gov Conversely, the corresponding cis relationship in α-anomers results in a larger coupling constant (typically 2–4 Hz). unimo.it

Advanced NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to assign all proton and carbon signals unambiguously. Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information between protons, which is vital for a more detailed conformational analysis of the furanose ring.

| Atom | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Key ¹H-¹H Coupling Constants (Hz, expected) |

| 1 | ~5.2 (d) | ~100 | J1,2 ≈ 0-1 |

| 2 | ~3.8 (d) | ~78 | J2,3 ≈ 3-5 |

| 3 | ~4.0 (dd) | ~75 | J3,4 ≈ 5-7 |

| 4 | ~4.2 (m) | ~85 | J4,5a ≈ 3-4 |

| 5a | ~3.6 (dd) | ~62 | J4,5b ≈ 5-6 |

| 5b | ~3.5 (dd) | J5a,5b ≈ 12 |

This table presents expected NMR data for this compound based on values for structurally similar compounds like β-d-ribofuranosides. nih.gov The small J1,2 value is characteristic of the β-anomeric configuration.

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nd.edu For this compound (C₅H₁₁NO₄), the calculated monoisotopic mass is 149.0688 Da.

The choice of ionization technique significantly influences the resulting mass spectrum.

Soft Ionization (e.g., Electrospray Ionization, ESI): ESI is a soft ionization method that typically generates protonated molecules, [M+H]⁺, or adducts like [M+Na]⁺, with minimal fragmentation. nd.eduwikipedia.org This is particularly useful for confirming the molecular weight of the compound. wikipedia.org ESI coupled with tandem mass spectrometry (ESI-MS/MS) can be used to induce fragmentation in a controlled manner, providing valuable structural information. nih.govnih.govnih.gov

Hard Ionization (e.g., Electron Ionization, EI): EI is a higher-energy technique that causes extensive fragmentation, yielding a complex spectrum that serves as a molecular fingerprint. nd.edu While the molecular ion peak (M⁺) may be weak or absent, the fragment ions are highly informative for structural elucidation. nd.edulibretexts.org

The fragmentation of this compound and its derivatives typically involves characteristic pathways. youtube.commiamioh.edu Common fragmentation includes the cleavage of the C1-N bond (the glycosidic bond in nucleoside analogs), separating the sugar and amine moieties. nih.gov Other frequent fragmentation events include the sequential loss of water molecules (H₂O) from the sugar ring and cleavage across the furanose ring itself, leading to smaller fragment ions. youtube.com Analyzing these fragmentation patterns allows for the unambiguous identification of the sugar unit and the attached amino group. youtube.comyoutube.com

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 150.0761 | Protonated molecular ion (primary ion in ESI) |

| [M+Na]⁺ | 172.0580 | Sodium adduct of the molecular ion |

| [M-H₂O+H]⁺ | 132.0655 | Loss of one molecule of water |

| [M-2H₂O+H]⁺ | 114.0549 | Loss of two molecules of water |

| [Sugar moiety]⁺ | 133.0501 | C₅H₉O₄⁺, resulting from cleavage of the C1-N bond |

This table shows the expected mass-to-charge (m/z) ratios for key ions of this compound in positive-ion mode mass spectrometry.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. upi.edu

Infrared (IR) Spectroscopy: FTIR is particularly sensitive to polar bonds and is used to identify the key functional groups in this compound. The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule. upi.edu For arabinose and its derivatives, characteristic bands related to ring vibrations are observed in the 1150-1000 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is more sensitive to non-polar bonds and symmetric vibrations. nih.gov While less commonly reported for simple sugar amines, it can provide additional structural details, particularly regarding the carbon backbone. nih.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| O-H stretching | 3200–3500 (broad) | Hydroxyl groups (alcohol) |

| N-H stretching | 3200–3500 (broad) | Primary amine |

| C-H stretching | 2850–3000 | Aliphatic C-H |

| N-H bending | 1590–1650 | Primary amine |

| C-O stretching | 1000–1250 | Alcohol/Ether |

| C-N stretching | 1020–1250 | Amine |

This table summarizes the expected characteristic IR absorption bands for the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions. This technique is most effective for compounds containing chromophores—molecular components with π-electron systems, such as double bonds, aromatic rings, or carbonyl groups.

This compound, as a saturated sugar amine, lacks a significant chromophore. Consequently, it is not expected to exhibit strong absorption in the standard UV-Vis range (200–800 nm). Its UV-Vis spectrum would likely show only end-absorption at shorter wavelengths (<220 nm).

However, UV-Vis spectroscopy becomes an extremely valuable tool for the characterization of derivatives of this compound, such as nucleoside analogs, where a chromophoric nucleobase is attached to the C-1 position. nih.gov In these cases, the UV-Vis spectrum is dominated by the absorption characteristics of the attached base, and changes in the spectrum can be used to study interactions and environmental effects. researchgate.netmdpi.com The absorption maxima and extinction coefficients are characteristic of the specific nucleobase present. nih.gov

Diffraction Methods for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular structure, diffraction techniques offer a precise and unambiguous picture of the atomic arrangement in the solid state.

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. This technique provides precise coordinates for each atom in the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.

For this compound and its derivatives, X-ray crystallography provides definitive proof of:

Anomeric Configuration: The β-configuration is directly visualized by the trans orientation of the amino group (or attached aglycone) at C-1 and the hydroxyl group at C-2.

Stereochemistry: The relative positions of all stereocenters (C-1, C-2, C-3, C-4) are unequivocally established.

Conformation: The analysis reveals the precise conformation of the furanose ring, known as the "sugar pucker." Furanose rings are not planar and adopt envelope (E) or twist (T) conformations. For example, a crystallographic study of a derivative, 9-beta-D-arabinofuranosyl-8-n-butylaminoadenine, showed a C3'-endo-C4'-exo sugar pucker. nih.gov

Intermolecular Interactions: The crystal structure reveals the network of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

While obtaining suitable single crystals of the parent this compound can be challenging, analysis of its crystalline derivatives provides critical insights into its preferred solid-state geometry and conformational preferences. nih.govnih.gov

| Structural Parameter | Information Provided by X-ray Crystallography | Example from a Derivative nih.gov |

| Glycosidic Torsion Angle (χ) | Defines the orientation of the aglycone relative to the sugar ring. | anti conformation (χ = 52.7°) |

| Sugar Pucker | Describes the conformation of the five-membered furanose ring. | C3'-endo-C4'-exo |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles. | Confirms standard values for C-C, C-O, C-N bonds. |

| Hydrogen Bonding | Identifies intra- and intermolecular hydrogen bond networks. | O5'...N8 intramolecular hydrogen bond observed. |

Advanced Techniques for Solution-State Conformational Analysis

To elucidate the nuanced conformational behavior of this compound in solution, researchers employ a range of sophisticated spectroscopic methods. These techniques offer insights into the molecule's secondary and tertiary structure, particularly when it forms complexes or self-assembles.

Circular Dichroism (CD) Spectroscopy for Secondary and Tertiary Structure (if applicable to complexes/assemblies)

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This differential absorption, known as the Cotton effect, provides valuable information about the conformation of the molecule in solution. When this compound or its derivatives are part of a larger complex, such as when bound to a protein or incorporated into a nucleic acid duplex, CD spectroscopy can reveal significant details about the conformational changes that occur upon binding.

The CD spectrum of a nucleoside is influenced by the conformation of the sugar moiety and the glycosidic torsion angle, which describes the orientation of the base relative to the sugar. Studies on a wide array of adenine (B156593) nucleoside analogs have demonstrated that variations in the CD spectra, particularly in the long-wavelength region (250-270 nm), can be correlated with changes in the glycosyl torsion angle (φCN). nih.gov For instance, both positive and negative Cotton effects can be observed within the anti-conformation range, which is the preferred orientation for most adenosine (B11128) derivatives. nih.gov

When an achiral molecule binds to a chiral macromolecule, such as a protein, it can exhibit an induced circular dichroism (ICD) signal. nih.gov This phenomenon arises from the asymmetric environment of the binding site, which perturbs the electronic transitions of the ligand. The resulting ICD spectrum is characteristic of the bound state and can be used to probe the stereochemistry of the ligand-protein complex. nih.gov

In the context of this compound-containing assemblies, such as oligonucleotides, CD spectroscopy is instrumental in characterizing their secondary structure. For example, the incorporation of arabinosylcytosine (araC), a derivative of this compound, into a DNA hexamer has been shown to facilitate the transition from the right-handed B-DNA conformation to the left-handed Z-DNA conformation. nih.gov This significant conformational change is readily detectable by CD spectroscopy, which shows distinct spectral signatures for different DNA secondary structures. nih.gov

Detailed research findings from CD spectroscopic analysis of arabinofuranosyl nucleoside derivatives have provided insights into their conformational preferences. The table below summarizes key CD spectral data for representative adenine nucleoside analogs, illustrating the range of observed molar ellipticities and their correlation with conformational features.

| Compound | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Inferred Conformational Feature |

| Adenosine 5'-carboxylate | 250-270 | -6000 | Predominantly anti-conformation |

| 5'-Deoxy-5'-iodoadenosine | 250-270 | +4000 | Predominantly anti-conformation |

| Adenosine monophosphate (AMP) | ~260 | Negative | gauche, gauche/anti combination |

| S-Adenosylmethionine | ~260 | Positive | anti-conformation (φCN ≈ 0°) |

This table presents a summary of data from studies on various adenine nucleoside analogs to illustrate the principles of CD spectroscopy in conformational analysis. nih.gov The specific values for this compound may vary.

Biochemical and Molecular Interactions of Beta D Arabinofuranosylamine Analogs

Modulatory Effects on Nucleic Acid Biosynthesis Pathways

Beta-D-arabinofuranosylamine analogs, a class of synthetic nucleosides, exert profound effects on cellular machinery, primarily by interfering with the synthesis of nucleic acids. Their structural similarity to natural deoxyribonucleosides allows them to be recognized and processed by cellular enzymes, leading to a cascade of inhibitory events.

The primary mechanism by which this compound analogs disrupt DNA synthesis is through the competitive inhibition of DNA polymerases and by acting as chain terminators after incorporation into the growing DNA strand. cshl.edu Once inside the cell, these analogs are phosphorylated to their active triphosphate forms. For instance, 9-beta-D-arabinofuranosyladenine (ara-A) is converted to ara-ATP, which then competes with the natural deoxyadenosine (B7792050) 5'-triphosphate (dATP) for the active site of DNA polymerases. nih.gov Studies have shown that ara-ATP inhibits various DNA polymerases, with a particularly high affinity for eukaryotic DNA-dependent DNA polymerases. nih.gov

Another well-studied analog, 1-beta-D-arabinofuranosylcytosine (cytarabine or ara-C), upon conversion to its triphosphate form (ara-CTP), also competitively inhibits DNA polymerase. mdpi.comcancer.gov The incorporation of ara-C monophosphate (ara-CMP) into the DNA strand creates a structural lesion that hinders the elongation of the nascent DNA chain. nih.govmdpi.com This is because the arabinose sugar, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, creates a steric hindrance that makes it a poor primer for the addition of the next nucleotide. cshl.edumdpi.com While not an absolute chain terminator, the presence of an incorporated ara-C residue significantly slows down the rate of DNA synthesis. nih.govmdpi.com The inhibitory effects of ara-C on DNA strand elongation have been found to be sequence-specific, with a more pronounced effect at sites with consecutive cytosine incorporations. mdpi.com

The following table summarizes the inhibitory actions of key this compound analogs on DNA synthesis:

| Analog | Active Form | Primary Mechanism of Action | Effect on DNA Polymerase |

|---|---|---|---|

| 9-beta-D-arabinofuranosyladenine (ara-A) | ara-ATP | Competitive inhibition of DNA polymerase | High affinity for eukaryotic DNA polymerases |

| 1-beta-D-arabinofuranosylcytosine (ara-C) | ara-CTP | Competitive inhibition and chain elongation inhibition | Incorporated ara-CMP acts as a relative chain terminator |

The effects of this compound analogs are predominantly directed towards DNA synthesis, with comparatively minor impacts on RNA and protein synthesis. For example, studies with ara-A have demonstrated a selective inhibition of DNA synthesis in mouse lymphoma cells, with no detectable incorporation of the analog into RNA. nih.gov Furthermore, neither ara-A nor its active form, ara-ATP, were found to have any effect in a cell-free protein-synthesizing system. nih.gov Similarly, arabinofuranosylthymine (araThd), after intracellular phosphorylation to araTTP, competitively inhibits DNA polymerases α and β without affecting the activity of DNA-dependent RNA polymerases I, II, and III, or the rate of protein synthesis in a cell-free system. nih.gov

However, some fluorinated analogs exhibit a broader spectrum of activity. For instance, 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) is converted to F-ara-ATP and can be incorporated into both DNA and RNA. medscape.com This incorporation into RNA, particularly poly(A)+ RNA, leads to premature termination of the RNA transcript, thereby impairing its function as a template for protein synthesis. medscape.com This inhibitory action on RNA metabolism is a distinguishing feature of F-ara-A compared to ara-A and ara-C. medscape.com

Cellular Permeation and Intracellular Metabolic Fate of Arabinofuranosylamine Analogs

Being hydrophilic molecules, this compound analogs generally cannot passively diffuse across the lipid bilayer of the cell membrane. nih.govresearchgate.net Their entry into cells is mediated by specific membrane transport proteins known as nucleoside transporters (NTs). researchgate.netacs.org The two major families of nucleoside transporters involved are the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs). acs.orgnih.gov For example, cytarabine (B982) (ara-C) is primarily transported into cells via hENT1. nih.govacs.org The expression levels of these transporters can be a key determinant of the pharmacological activity of these analogs. nih.gov

Once inside the cell, these analogs must undergo metabolic activation to exert their cytotoxic effects. This activation process involves a series of phosphorylations, catalyzed by cellular kinases, to convert the nucleoside analog into its active 5'-triphosphate form. mdpi.comresearchgate.net The first phosphorylation step, the conversion to the monophosphate, is often the rate-limiting step in this activation pathway and is catalyzed by deoxycytidine kinase (dCK) for cytosine analogs like ara-C. acs.orgresearchgate.net The subsequent phosphorylations to the di- and triphosphate forms are carried out by other cellular kinases. mdpi.com The efficiency of this intracellular phosphorylation can vary between different cell types, which may contribute to differential sensitivity to these analogs. biophysics.org For instance, T-lymphoid leukemic cells have been shown to have a higher rate of ara-CTP formation and a longer intracellular half-life of this active metabolite compared to myeloid or B-lymphoid cells, correlating with their increased sensitivity to ara-C. biophysics.org

Regulation of Deoxynucleotide Triphosphate Pools by Arabinofuranosylamine Derivatives

Arabinofuranosylamine derivatives can indirectly influence the intracellular pools of deoxynucleotide triphosphates (dNTPs), which are the building blocks for DNA synthesis. The active triphosphate form of cytarabine, ara-CTP, does not directly regulate the enzymes responsible for dNTP synthesis, such as ribonucleotide reductase. However, its metabolism is intricately linked to the cellular dNTP pools. mdpi.com

Deoxycytidine triphosphate (dCTP) acts as a potent feedback inhibitor of deoxycytidine kinase (dCK), the enzyme that catalyzes the initial and rate-limiting step of ara-C phosphorylation. mdpi.comnih.gov Therefore, high intracellular concentrations of dCTP can reduce the activation of ara-C to ara-CTP, potentially leading to drug resistance. Conversely, a decrease in the intracellular dCTP pool would be expected to enhance the activity of dCK, leading to increased formation of ara-CTP. nih.gov

This interplay is exploited in combination therapies where ribonucleotide reductase inhibitors are used alongside ara-C. nih.govnih.gov Ribonucleotide reductase is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. nih.gov By inhibiting this enzyme, drugs like hydroxyurea (B1673989) or 3-aminopyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) lead to a depletion of the dNTP pools, including dCTP. nih.govnih.govembopress.org This reduction in dCTP alleviates the feedback inhibition on dCK, thereby augmenting the phosphorylation of ara-C to its active, cytotoxic form. nih.gov Furthermore, imbalances in the dNTP pools caused by ribonucleotide reductase inhibitors can allosterically reduce the activity of SAMHD1, an enzyme that dephosphorylates and inactivates ara-CTP, further enhancing the efficacy of cytarabine. nih.govembopress.org

Integration into DNA and Resulting Structural and Functional Perturbations

A key aspect of the mechanism of action of many this compound analogs is their incorporation into the DNA backbone during replication. nih.govnih.gov Studies with radiolabeled ara-A have shown its incorporation into the DNA of intact cells. nih.gov Similarly, ara-C is incorporated into DNA, and the extent of this incorporation is a strong predictor of its cytotoxic effects. nih.gov

The incorporation of these analogs introduces a structural lesion into the DNA, leading to significant functional consequences. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics studies of DNA duplexes containing ara-C have revealed localized structural perturbations at and around the site of incorporation. nih.gov These changes include alterations in the sugar pucker, backbone torsion angles, and base stacking. nih.gov A notable feature observed in the solution structure of an ara-C containing DNA duplex is the formation of an intramolecular hydrogen bond between the 2'-hydroxyl of the arabinose sugar and the 3'-phosphate group, a feature not present in standard B-form DNA. nih.gov

Functionally, the presence of an incorporated ara-C monophosphate (ara-CMP) residue acts as a significant impediment to further DNA synthesis. nih.gov It dramatically reduces the rate of addition of the next nucleotide by various DNA polymerases, effectively acting as a relative chain terminator. nih.gov Furthermore, DNA polymerases that possess a 3'-5' proofreading exonuclease activity tend to preferentially excise the incorporated ara-CMP from the primer terminus before proceeding with elongation. nih.gov When present in the template strand, an ara-CMP lesion markedly slows down the process of replicative bypass by DNA polymerases. nih.gov The altered DNA structure can also affect other DNA metabolic processes, such as transcription, where ara-C substitutions in the initiation region can lead to miss-starts and a reduction in transcriptional output. nih.gov

The following table summarizes the structural and functional perturbations caused by the integration of arabinosylcytosine (ara-C) into DNA:

| Aspect | Observed Perturbation | Reference |

|---|---|---|

| Sugar Pucker | Altered conformation compared to deoxyribose | nih.gov |

| Backbone Torsion Angles | Significant changes in the phosphodiester backbone | nih.gov |

| Base Stacking | Disruption of normal base stacking interactions | nih.gov |

| Hydrogen Bonding | Potential for novel intramolecular hydrogen bonds (e.g., 2'-OH to 3'-phosphate) | nih.gov |

| DNA Elongation | Acts as a relative chain terminator, slowing the rate of nucleotide addition | nih.gov |

| Replicative Bypass | Slows down the bypass of the lesion by DNA polymerases | nih.gov |

| Transcription | Position-dependent inhibition of transcriptional initiation and elongation | nih.gov |

Enzymatic Studies and Catalytic Mechanisms Involving Beta D Arabinofuranosylamine

Enzyme Substrate Recognition and Binding Profiles

The unique stereochemistry of the arabinose sugar in β-D-arabinofuranosylamine analogs, particularly the 2'-hydroxyl group in the "up" or trans position relative to the 1'-anomeric carbon, profoundly influences their recognition and binding by various enzymes.

The enzymes responsible for the degradation of D-arabinan-containing polysaccharides, such as those found in the cell walls of mycobacteria, provide insight into substrate recognition of arabinofuranosyl moieties. Studies on arabinofuranosidases from Microbacterium arabinogalactanolyticum have elucidated the structural basis for substrate specificity. For instance, an exo-β-D-arabinofuranosidase from this bacterium specifically recognizes and hydrolyzes β-D-arabinofuranosidic bonds. X-ray crystallography has revealed that all hydroxyl groups of the β-D-arabinofuranose molecule are involved in hydrogen bonding with amino acid side chains within the enzyme's active site, explaining the strict substrate specificity. nih.gov The catalytic nucleophile (Glu431) and acid/base (Asp557) residues are positioned for anomer-retaining hydrolysis. nih.gov This detailed understanding of enzyme-substrate interactions at the atomic level is crucial for designing specific inhibitors or probes for these enzymes.

Mutational studies on bifunctional β-D-xylosidase/α-L-arabinofuranosidase have further highlighted the roles of specific amino acid residues in distinguishing between different sugar moieties. While several mutations significantly lowered catalytic efficiency for both substrates, some mutations differentially affected the relative substrate specificity, indicating that distinct interactions within the glycone binding pocket govern the recognition of xylopyranose versus arabinofuranose rings. nih.gov

Ribonucleotide reductase (RNR) is a critical enzyme in DNA synthesis, responsible for converting ribonucleoside diphosphates to their deoxyribonucleoside counterparts. nih.gov Phosphorylated analogs of arabinofuranosyl nucleosides are potent inhibitors of this enzyme. For example, 2'-O-allyl-araUDP has been shown to be an inhibitor of murine RNR with an IC50 of 100 µM. nih.gov In contrast, the corresponding cytosine (2'-O-allyl-araCDP) and adenine (B156593) (2'-O-allyl-araADP) analogs were only marginally active or inactive, respectively. nih.gov

The primary interaction driving the binding of these analogs to the active site of RNR is with the diphosphate group, which forms strong hydrogen bonds with key amino acid residues such as Glu623, Thr624, Ser625, and Thr209. nih.gov The poor phosphorylation of the parent nucleosides by cellular kinases can be a limiting factor for their cytostatic activity. nih.gov Nucleoside analogs like gemcitabine, clofarabine, and cladribine, once converted to their diphosphate forms, inhibit the human RRM1 subunit. semanticscholar.orgnih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| 2'-O-Allyl-araUDP | Murine Ribonucleotide Reductase | 100 µM nih.gov |

| 2'-O-Allyl-araCDP | Murine Ribonucleotide Reductase | 1 mM nih.gov |

| 2'-O-Allyl-araADP | Murine Ribonucleotide Reductase | Inactive nih.gov |

Arabinofuranosyl analogs, after intracellular conversion to their triphosphate form (e.g., ara-CTP from cytarabine), act as inhibitors of DNA synthesis. nih.govyoutube.comresearchgate.net These analogs are incorporated into the growing DNA strand by DNA polymerases. nih.govyoutube.com Studies using purified DNA polymerase β have shown that the incorporated ara-C residue acts as a relative chain terminator. nih.gov The presence of the 2'-hydroxyl group in the arabinose sugar moiety alters the reactivity of the 3'-terminus, thereby inhibiting further chain elongation. nih.gov

The inhibitory effect of ara-C on DNA strand elongation is sequence-specific. Elongation is progressively slowed at sequences containing two, three, or four consecutive sites for cytosine incorporation. nih.gov This inhibition can be reversed by competition with the natural substrate, deoxycytidine triphosphate (dCTP). nih.gov While replicative polymerases like DNA polymerase α are primary targets, repair polymerases such as DNA polymerase β are also affected. mdpi.com

S-adenosylhomocysteine (AdoHcy) hydrolase is a key enzyme in cellular methylation reactions. 9-β-D-arabinofuranosyladenine (ara-A) has been shown to be a potent inactivator of this enzyme. nih.govresearchgate.net The inactivation is associated with tight binding of ara-A to the enzyme and follows first-order kinetics. nih.govresearchgate.net The concentration of ara-A required for half-maximal rate of inactivation (Ki) in isolated rat hepatocytes is 12 µM, with a maximal rate of inactivation of 0.7 min-1. nih.govresearchgate.net

The inactivation of AdoHcy hydrolase by ara-A leads to a significant accumulation of its substrate, S-adenosylhomocysteine, within the cells. nih.govresearchgate.net This inactivation can be prevented by the presence of adenosine (B11128) or homocysteine, the products of the normal enzymatic reaction. nih.govresearchgate.net Analogs of ara-A with substitutions at the 2-position or deletion of the nitrogen at the 3-position show decreased potency as inactivators of AdoHcy hydrolase. nih.gov

| Compound | Target Enzyme | Kinetic Parameters of Inactivation |

|---|---|---|

| 9-β-D-arabinofuranosyladenine (ara-A) | S-adenosylhomocysteine hydrolase (rat hepatocytes) | Ki = 12 µM; Maximal rate = 0.7 min-1 nih.govresearchgate.net |

Cytidine (B196190) deaminase (CDA) is a crucial enzyme in the metabolism of pyrimidine (B1678525) nucleoside analogs, including the prodrug cytarabine (B982) (ara-C). tandfonline.comnih.gov CDA catalyzes the hydrolytic deamination of ara-C to its inactive metabolite, 1-β-D-arabinofuranosyluracil (ara-U). tandfonline.comnih.gov The expression and activity of CDA can significantly influence the efficacy of ara-C-based therapies, as higher CDA levels lead to increased systemic degradation of the drug. tandfonline.com The substrate specificity of CDA for ara-C is a key determinant of the drug's pharmacokinetic profile. nih.gov Understanding the structural basis of this specificity is important for designing new prodrugs that may be less susceptible to deamination or for developing co-therapies involving CDA inhibitors. nih.govnih.gov

Mechanistic Enzymology of Reactions Catalyzed by or Inhibited by Arabinofuranosylamine Compounds

The arabinofuranosyl moiety is at the core of the inhibitory mechanisms of these compounds against their respective enzyme targets. For AdoHcy hydrolase, inactivation by arabinofuranosyl analogs involves the reduction of the enzyme-bound NAD+ to NADH. nih.gov This redox reaction is a key step in the irreversible inactivation of the enzyme.

In the case of ribonucleotide reductase, arabinofuranosyl diphosphate analogs act as suicide inhibitors. They are recognized by the enzyme as substrates and participate in the initial steps of the catalytic cycle, leading to the generation of a reactive intermediate that covalently modifies and inactivates the enzyme.

For DNA polymerases, the mechanism of inhibition by arabinofuranosyl triphosphates is primarily due to chain termination. nih.gov After incorporation into the DNA strand, the altered sugar pucker and the steric hindrance from the 2'-hydroxyl group of the arabinose sugar prevent the formation of a phosphodiester bond with the incoming nucleotide, thus halting DNA replication. nih.gov

Elucidation of Enzyme Inhibition Mechanisms

Glycosylamines, including beta-D-arabinofuranosylamine derivatives, are recognized as inhibitors of glycosidases. Their inhibitory action often stems from their ability to mimic the transition state of the natural substrate during enzymatic hydrolysis. The hydrolysis of a glycosidic bond proceeds through an oxocarbenium ion-like transition state, a fleeting, positively charged intermediate. nih.govresearchgate.net Inhibitors designed to mimic this state can bind to the enzyme's active site with high affinity, effectively blocking the catalytic process. nih.govresearchgate.net

Derivatives of glycosylamines, such as N-bromoacetyl glycosylamines, have been utilized as covalent inhibitors to identify active site residues. oup.com These compounds can form a stable covalent bond with a catalytic residue, often a glutamate or aspartate, thereby irreversibly inactivating the enzyme and allowing for the identification of key amino acids involved in catalysis. oup.com For instance, studies on 1-beta-D-arabinofuranosylcytosine (cytarabine), a related nucleoside analog, have demonstrated its role as an inhibitor of DNA synthesis by targeting DNA nucleotidyltransferases. nih.gov

The inhibitory potential of these compounds is often evaluated by determining their inhibition constant (Kᵢ), which quantifies the concentration required to inhibit the enzyme. For example, cyclic amidine sugars derived from mannose, which also mimic the transition state, have shown potent competitive inhibition of mannosidases with Kᵢ values in the nanomolar range. nih.gov

Table 1: Examples of Glycosidase Inhibitors and their Mechanisms

| Inhibitor Class | Mechanism of Action | Target Enzyme Class | Key Feature |

|---|---|---|---|

| Glycosylamines | Transition-state mimicry | Glycosidases | Positively charged amine mimics oxocarbenium ion |

| N-bromoacetyl glycosylamines | Covalent modification | Retaining β-glycosidases | Covalently labels acid/base catalytic residue oup.com |

| Cyclic amidine sugars | Transition-state mimicry | Mannosidases | Potent competitive inhibition nih.gov |

The Stereochemical Role of the Arabinofuranose Moiety in Enzyme Recognition

The specific three-dimensional structure of the arabinofuranose ring is critical for its recognition and binding within an enzyme's active site. The substrate specificity of enzymes like arabinofuranosidases is conferred by the precise architecture of their binding pockets, which are shaped to accommodate the unique stereochemistry of the arabinose sugar.

Crystal structure analyses of arabinofuranosidases reveal that the active site is often a cleft or pocket. researchgate.net Substrate specificity is achieved through a combination of a shallow arabinose binding pocket adjacent to a deeper active site pocket, as well as the specific orientation of the polysaccharide backbone. researchgate.net Key amino acid residues, typically aspartic acid and/or glutamic acid, are essential for catalysis, acting as a general acid-base pair to cleave the glycosidic bond. mdpi.comresearchgate.net

Molecular docking studies have shown how the arabinofuranose moiety fits into the active site. For example, in one α-L-arabinofuranosidase, the arabinofuranose ring inserts into a narrow hydrophilic pocket, positioning the glycosidic bond for cleavage by catalytic glutamate residues. mdpi.com The specific conformation of the sugar ring, often distorted into a high-energy state upon binding, pre-activates the substrate for catalysis. acs.org This precise interaction underscores the importance of the arabinofuranose moiety's stereochemistry for effective enzyme binding and subsequent catalytic action.

Enzymatic Degradation Pathways and Stability of this compound Derivatives

The primary enzymatic degradation pathway for compounds containing an arabinofuranosyl moiety is the hydrolysis of the glycosidic bond, catalyzed by glycoside hydrolases, specifically α-L-arabinofuranosidases. nih.gov These enzymes are exo-acting, meaning they cleave arabinofuranose units from the non-reducing ends of polysaccharides like arabinoxylan and arabinan. nih.gov

The degradation process involves a double-displacement mechanism for retaining glycosidases, where a covalent glycosyl-enzyme intermediate is formed and subsequently hydrolyzed by a water molecule. acs.org The stability of this compound derivatives in the presence of these enzymes depends on the nature of the aglycone (the non-sugar part) and the specific linkages. For instance, α-L-arabinofuranosidases from different glycoside hydrolase (GH) families show specificity for different linkages, such as α-1,2, α-1,3, or α-1,5 bonds. nih.gov

Enzyme cocktails containing specific arabinofuranosidases and other hydrolases like xylanases and β-xylosidases are often used for the complete degradation of complex polysaccharides like wheat arabinoxylan. nih.gov The efficiency of this degradation is highly dependent on the synergistic action of these enzymes to release arabinose and xylose. nih.gov

Biocatalytic Applications for Synthesis of Arabinofuranosylamine Structures

Enzymes are increasingly used as biocatalysts for the synthesis of arabinofuranosylamine structures and related nucleoside analogs due to their high regio- and stereoselectivity under mild reaction conditions. researchgate.net These enzymatic methods offer a greener alternative to traditional chemical synthesis. researchgate.net

A common biocatalytic strategy is the use of nucleoside phosphorylases (NPs) to catalyze transglycosylation reactions. nih.govmdpi.com In this process, a donor arabinoside provides an arabinose-1-phosphate intermediate, which then reacts with a new nucleobase to form the desired arabinofuranosylamine-containing product. nih.govmdpi.com This method has been successfully applied to produce various arabinosides, including vidarabine and fludarabine. nih.govmdpi.com

Multi-enzyme cascade reactions have been designed to synthesize these compounds from simple, low-cost starting materials like sucrose and a nucleobase. mdpi.com These one-pot systems combine several enzymatic steps to produce the target molecule with high efficiency. For example, a cascade involving nucleoside phosphorylases and other enzymes can convert guanosine into arabinofuranosylguanine. nih.gov The yield of such reactions can be optimized by careful selection of enzymes, enzyme dosage, and reaction conditions. nih.gov

Table 2: Enzymes in the Biocatalytic Synthesis of Arabinofuranosyl Nucleoside Analogues

| Enzyme Class | Abbreviation | EC Number | Role in Synthesis | Reference |

|---|---|---|---|---|

| Purine (B94841) Nucleoside Phosphorylase | PNP | 2.4.2.1 | Catalyzes phosphorolysis and transglycosylation | nih.gov |

| Pyrimidine Nucleoside Phosphorylase | PyNP | 2.4.2.2 | Catalyzes phosphorolysis and transglycosylation | nih.gov |

| Uridine (B1682114) Phosphorylase | UP | 2.4.2.3 | Used in synthesis of arabinosides from uracil | nih.govmdpi.com |

Research on Derivatives and Analogs of Beta D Arabinofuranosylamine

Rational Design Principles for Nucleoside Analogs and Glycoside Mimics

The rational design of analogs based on the beta-D-arabinofuranosylamine framework is guided by the principles of glycomimetics. The goal is to create molecules that mimic the structure of natural carbohydrates or nucleosides to interact with biological targets like enzymes or receptors, but with modified properties such as enhanced stability or altered biological activity.

Key design strategies include:

Isosteric Replacement: A fundamental principle is the substitution of atoms or groups with others that have similar physical or chemical properties. In the context of arabinofuranosylamine, this frequently involves replacing the endocyclic oxygen with nitrogen to form iminosugars or the anomeric oxygen of a glycoside with a non-hydrolyzable carbon linkage to form C-glycosides. These modifications prevent enzymatic cleavage by glycosidases, thereby increasing the compound's metabolic stability.

Conformational Locking: The biological activity of arabinofuranosyl nucleosides is intimately linked to the conformation (pucker) of the furanose ring. Design principles often involve introducing substituents, such as halogens, that influence and stabilize a specific ring pucker (e.g., North or South conformation) favored by a target enzyme, such as a viral polymerase.

Bioisosteric Modification of the Aglycone: For nucleoside analogs, modifications to the nucleobase can enhance binding affinity, alter selectivity for viral versus host enzymes, or block metabolic degradation pathways like deamination.

Phosphate (B84403) Mimics: The phosphate groups in nucleotides are crucial for their biological role but their negative charge hinders cell membrane permeability. Designing neutral or less-polar mimics, such as phosphonates where a C-P bond replaces the labile O-P bond, can create more stable analogs with potentially improved cellular uptake. mdpi.comresearchgate.net

These principles are applied to develop compounds that can act as inhibitors of enzymes involved in carbohydrate metabolism (glycosidases, glycosyltransferases) or nucleic acid synthesis (polymerases, kinases), making them valuable candidates for antiviral and anticancer therapies.

Synthesis and Advanced Characterization of Novel this compound Derivatives

Building upon rational design principles, synthetic chemists have developed sophisticated methods to create a diverse array of this compound derivatives.

Glycosylamines are valuable synthetic intermediates for creating iminosugar-C-glycosides, a class of highly stable glycoside mimics. nih.gov The general strategy involves the reaction of a protected glycosylamine, which exists in equilibrium with an open-chain imine form, with various carbon nucleophiles. nih.gov This addition creates a new carbon-carbon bond at the anomeric position. Subsequent cyclization yields the stable iminosugar-C-glycoside. nih.gov

Common synthetic approaches include:

Addition of Organometallic Reagents: N-protected glycosylamines, such as N-tert-butanesulfinyl glycosylamines, react as imine equivalents with organometallic reagents like Grignard or organolithium compounds. This method allows for the stereocontrolled introduction of a variety of carbon substituents. researchgate.net

Lewis Acid-Catalyzed Additions: N-(Benzyloxycarbonyl)-glycosylamines can be activated by Lewis acids (e.g., TMSOTf) to react with silylated nucleophiles like silyl (B83357) enol ethers or allyltrimethylsilane. nih.gov This approach provides access to iminosugar-C-glycosides with diverse aglycons. nih.gov

Radical-Based C-Glycosylation: Methods involving glycosyl radicals offer another effective route to C-glycosides, providing access to core structures of many bioactive compounds. rsc.org

These synthetic routes provide access to compounds like 1-deoxyiminosugars, which are important bioactive molecules due to their enhanced stability compared to the labile N,O-acetal function in traditional N-glycosides. nih.gov

Glycosyl phosphates are key intermediates in numerous biochemical pathways, but their phosphate ester linkage is susceptible to hydrolysis. To create more stable analogs for enzymatic studies or therapeutic use, researchers have synthesized mimics where the anomeric oxygen is replaced by a methylene (B1212753) group (a phosphonate) or the oxygen between phosphorus atoms is replaced by a non-hydrolyzable linker. mdpi.com

The synthesis of glycosyl-β-1C-phosphonates is a significant challenge. One innovative strategy involves the addition of a δ-hexonolactone derivative onto the dianion of (methylphosphino)phosphonate. mdpi.com This key step is followed by dehydration and stereoselective reduction to establish the desired stereochemistry. mdpi.com Such phosphonate (B1237965) analogs serve as stable mimics of glycosyl diphosphates and are valuable tools for studying enzymes like transferases and phosphatases. mdpi.com These syntheses often involve palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and appropriate halides or propargylic derivatives to form the stable C-P bond. organic-chemistry.org

Halogenation, particularly fluorination, of the arabinose ring is a powerful strategy to modulate the biological activity of nucleoside analogs. The introduction of a highly electronegative fluorine atom at the C2' position has profound effects on the sugar's conformation.

Conformational Control: The 2'-fluoro substituent strongly influences the sugar pucker. For instance, in arabinofuranosyl nucleosides, a 2'-fluoro substituent in the 'up' (arabino) configuration tends to stabilize the North-type sugar conformation. This conformational preference can enhance the binding of the nucleoside analog to specific viral polymerases while reducing its affinity for human polymerases, leading to selective antiviral activity.

Electronic Effects: Halogenation alters the charge distribution within the molecule. nih.gov This can affect the stability of base pairing and the strength of interactions with target enzymes. nih.govmdpi.com Computational studies have shown that halogenation at the C5 position of pyrimidines can reduce the strength of base-pairing interactions, potentially destabilizing structures like the i-motif. nih.gov

Halogen Bonding: A halogen atom can act as an electrophilic "halogen bond" donor, forming a non-covalent interaction with a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring in an enzyme's active site. nih.gov This provides an additional specific interaction that can enhance binding affinity and selectivity.

The synthesis of these analogs, such as 2-halo-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenines, is typically achieved by coupling a dihalopurine with a protected 2-fluoro-D-arabinofuranosyl bromide, followed by chemical manipulation of the purine (B94841) base. nih.gov

Many potent nucleoside analogs based on arabinofuranosylamine, such as Cytarabine (B982) (ara-C), suffer from poor metabolic stability (e.g., rapid deamination) and low membrane permeability. nih.govresearchgate.net Prodrug strategies are employed to overcome these limitations by masking key functional groups with moieties that are cleaved in vivo to release the active drug.

Amino Acid and Peptide Conjugates: The 5'-hydroxyl or the N4-amino group of ara-C can be conjugated to amino acids or peptides. chapman.edu These conjugates can leverage specific transporters, such as the intestinal oligopeptide transporter PepT1, to enhance oral absorption. chapman.edu For example, 5'-amino acid ester prodrugs of ara-C have been synthesized to improve oral bioavailability. chapman.edu

Targeted Release: Peptide conjugates can be designed to be substrates for specific enzymes that are overexpressed at a target site, such as a tumor. A peptidyl derivative of ara-C, D-Val-Leu-Lys-ara-C, was synthesized to be a selective substrate for plasmin, an enzyme often found at high levels in the tumor microenvironment, allowing for targeted drug release. nih.gov

Improved Stability and Permeability: Conjugation can protect the drug from metabolic enzymes. Attaching a peptide to the N4-amino group of ara-C protects it from cytidine (B196190) deaminase. nih.gov Furthermore, conjugating lipophilic molecules, such as fatty acids, increases the molecule's lipophilicity, which can enhance membrane permeability and cellular uptake. rsc.org

The synthesis of these conjugates typically involves standard peptide coupling reactions using reagents like water-soluble carbodiimides (EDCI) to form amide or ester bonds between the drug and the promoiety. nih.gov

Structure-Activity Relationship (SAR) Studies of Arabinofuranosylamine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the design of new derivatives by correlating chemical structure with biological activity. nih.gov For arabinofuranosylamine derivatives, SAR studies have yielded key insights.

Prodrugs and Conjugates: For ara-C prodrugs, the nature of the conjugated molecule is critical. Studies on 5'-amino acid esters showed that a valyl ester provided the highest permeability across Caco-2 cells, a model for the intestinal barrier. chapman.edu For N4-linked conjugates, the chain length of the attached group influences activity, with studies suggesting that bulky groups may not be beneficial. chapman.edu In contrast, a fatty acyl di-cytarabine prodrug (Ara-R-Ara) showed significantly improved cytotoxicity against leukemia cell lines compared to the parent drug, demonstrating the benefit of increased lipophilicity. rsc.org

| Compound | Cell Line | IC50 | Permeability (PAMPA) | Reference |

| Cytarabine (ara-C) | HL60 | High | Low | rsc.org |

| Ara-R-Ara (fatty acyl conjugate) | HL60 | Much Lower than ara-C | ~15.4x higher than ara-C | rsc.org |

| Cytarabine (ara-C) | K562 | High | - | rsc.org |

| Ara-R-Ara (fatty acyl conjugate) | K562 | Much Lower than ara-C | - | rsc.org |

Halogenated Analogs: SAR studies of 2'-fluoro- and 2-halo-arabinofuranosyladenine derivatives showed potent activity against P388 leukemia in mice. nih.gov This highlights the positive impact of halogenation on the anticancer activity of these nucleoside analogs. The specific position and nature of the halogen can fine-tune the activity and selectivity. nih.gov

Stereochemistry: The stereochemistry of the sugar moiety is paramount. In studies of cadeguomycin (B1496063) analogs, replacing the natural ribose moiety with arabinose resulted in an almost complete loss of activity. nih.gov This underscores the strict stereochemical requirements of the target enzyme and confirms that the beta-D-arabinofuranosyl structure is a key determinant of the biological activity for this class of compounds.

These SAR studies provide a feedback loop for rational drug design, allowing for the iterative refinement of molecular structures to achieve enhanced potency, selectivity, and pharmacokinetic properties.

Influence of Sugar Moiety Modifications on Biochemical Activity

Modifications to the arabinose sugar moiety of this compound derivatives have a profound impact on their biochemical activity. These changes can alter the molecule's conformation, stability, and interaction with target enzymes.

One of the most significant areas of research has been the modification of the hydroxyl groups at the C2' and C3' positions of the arabinose ring. For instance, the inversion of the hydroxyl group at the C2' position from the "down" configuration found in ribose to the "up" configuration in arabinose is a defining feature of arabinonucleosides and is crucial for their biological activity. nih.gov Further modifications at this position, such as the introduction of a fluorine atom (2'-deoxy-2'-fluoro-arabinose), can significantly alter the molecule's properties. For example, while arabinose and 2'-deoxy-2'-fluoro-arabinose nucleotides have been shown to destabilize poly(A) duplex formation, 2'-O-methyl modifications can be stabilizing. oup.com

The table below summarizes the effects of some key sugar moiety modifications on the biochemical properties of nucleoside analogs.

| Modification Site | Type of Modification | Effect on Biochemical Activity |

| C2' | Inversion of hydroxyl group (arabinose vs. ribose) | Fundamental to the activity of arabinonucleosides. nih.gov |

| C2' | 2'-deoxy-2'-fluoro-arabinose | Destabilizes poly(A) duplex formation. oup.com |

| C2' | 2'-O-methyl | Can stabilize nucleic acid duplexes. oup.com |

| C3' | 3'-C-methyl | 3'-C-methyladenosine has shown potent anticancer activity. nih.gov |

| 4' | Replacement of 4'-hydrogen with a methyl group | Can lead to a significant decrease in activity against adenosine (B11128) receptors. nih.gov |

Impact of Aglycone Substituents and Linkages on Molecular Interactions

The aglycone, the non-sugar portion of the molecule, plays a pivotal role in determining the specificity and nature of molecular interactions with biological targets. Research in this area often focuses on structure-activity relationships (SAR), which seek to correlate specific structural features with biological outcomes.

Modifications to the aglycone can influence a wide range of properties, including the compound's ability to be recognized by cellular transport proteins, its susceptibility to metabolic enzymes, and its affinity for the target protein. For example, in the case of 1-(beta-D-arabinofuranosyl)-2-thiocytosine derivatives, modifications to the N4-position of the cytosine base with different amide groups resulted in compounds with significant antitumor activity and reduced toxicity compared to ester derivatives. This highlights how changes to the aglycone can modulate both efficacy and safety.

The linkage between the sugar moiety and the aglycone is also a critical factor. The nature of this bond can affect the stability of the entire molecule. For instance, creating a peptide prodrug of 1-beta-D-arabinofuranosylcytosine (ara-C) by forming an amide bond with the amino group of the cytosine base protects it from deamination by cytidine deaminase. researchgate.net This modification prolongs the half-life of the drug in a biological system, leading to enhanced antiproliferative efficiency. researchgate.net

The following table provides examples of how different aglycone modifications can impact the molecular interactions and biological activity of this compound derivatives.

| Aglycone Modification | Example Compound Class | Impact on Molecular Interactions and Activity |

| N4-amidation of cytosine | 1-(beta-D-arabinofuranosyl)-2-thiocytosine derivatives | Resulted in antitumor activity with reduced toxicity. |

| Peptide linkage to cytosine | D-Val-Leu-Lys-ara-C | Protected the drug from enzymatic degradation, leading to a longer half-life and increased antiproliferative activity. researchgate.net |

| C-nucleoside formation | Various C-nucleosides | The carbon-carbon bond between the sugar and the aglycone can enhance metabolic stability. |

Stereochemical Control and its Importance in Derivative Synthesis and Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and function. In the context of this compound derivatives, precise control over stereochemistry is paramount for achieving the desired therapeutic effect.

Living systems are inherently chiral, and biological targets such as enzymes and receptors are stereospecific. nih.govijpsjournal.com This means that they will interact differently with different stereoisomers of a drug. nih.gov The two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit markedly different pharmacodynamic and pharmacokinetic properties. nih.gov One enantiomer may be therapeutically active, while the other may be inactive or even produce undesirable side effects. nih.gov Therefore, the synthesis of a single, specific stereoisomer is often crucial for developing a safe and effective drug. nih.govnih.gov

The synthesis of beta-D-arabinofuranosides requires methods that proceed in a stereoselective manner to yield the desired beta-anomer in high yields. nih.gov Slight conformational changes in the sugar coupling partners can have a remarkable effect on the selectivity and reactivity of the glycosylation reaction. researchgate.net The development of synthetic strategies that allow for precise control over the stereochemistry at the anomeric carbon (the carbon atom of the sugar that is bonded to the aglycone) is a key challenge and a focus of ongoing research.

The following table outlines the key aspects of stereochemical control in the synthesis and function of this compound derivatives.

| Aspect of Stereochemistry | Importance in Synthesis | Importance in Function |

| Anomeric Configuration (alpha vs. beta) | Requires stereoselective glycosylation methods to ensure the formation of the desired anomer. nih.gov | The beta-configuration is often essential for proper recognition and binding to the target enzyme or receptor. |

| Enantiomeric Purity (D vs. L) | The synthesis must be designed to produce a single enantiomer to avoid contamination with an inactive or potentially harmful isomer. researchgate.net | Biological systems are highly sensitive to chirality, and often only one enantiomer will elicit the desired therapeutic response. nih.govijpsjournal.com |

| Overall Molecular Conformation | The stereochemistry at each chiral center dictates the preferred three-dimensional shape of the molecule. researchgate.net | The specific conformation is critical for a precise fit into the binding site of the biological target. nih.govnih.gov |

Computational and Theoretical Studies of Beta D Arabinofuranosylamine

Molecular Modeling and Docking Simulations of Ligand-Biomolecule Interactions

Molecular modeling and docking simulations are instrumental in understanding how a ligand, such as an arabinofuranoside, interacts with a biological target, typically a protein. These computational techniques predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.

In a study on a novel α-L-arabinofuranosidase/β-xylosidase from Caldicellulosiruptor saccharolyticus, molecular docking was employed to investigate the binding of various substrates, including para-nitrophenyl (B135317) (pNP) α-L-arabinofuranoside, to the enzyme's active site. nih.govfrontiersin.orgnih.govresearchgate.net This type of analysis is crucial for understanding enzyme-substrate recognition and can guide the design of specific inhibitors. The docking results revealed the key amino acid residues involved in the binding and the corresponding binding energies. nih.govfrontiersin.orgnih.govresearchgate.net

For instance, the binding of pNP α-L-arabinofuranoside to the enzyme was characterized by a binding energy of -8.7 kcal/mol. nih.govfrontiersin.org The interactions stabilizing this complex included three hydrogen bonds with Gln246, Asp133, and Asp26, a carbon-hydrogen bond with His245, and a pi-alkyl bond with Pro207. nih.govfrontiersin.org Such detailed interaction mapping is fundamental for rational drug design and understanding biological function.

Table 1: Molecular Docking Results for Arabinofuranoside Derivatives with α-L-arabinofuranosidase/β-xylosidase

| Ligand | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| pNP α-L-arabinofuranoside | -8.7 | Gln246, Asp133, Asp26, His245, Pro207 |

| pNP β-D-xylopyranoside | -7.8 | Gly243, Gln263, His245, Gln246, Phe213, Ile190 |

| Arabinan | -8.3 | Glu191, Trp488, Gly266, Gly269, Glu485, Arg270 |

Data sourced from a study on a novel GH 43 α-l-arabinofuranosidase/β-xylosidase. nih.govfrontiersin.orgnih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. These methods provide insights into molecular orbitals, charge distributions, and the energies of different conformations.

Studies on arabinose and its derivatives have utilized quantum chemistry to understand their fundamental properties. For example, DFT calculations have been employed to explore the electronic structure and stability of anionic species of arabinose in the gas phase. semanticscholar.orgcolostate.edu Such studies help in understanding the intrinsic properties of the sugar moiety, which can influence its behavior in biological systems.

In another application, the conformational preferences of methyl α-D-arabinofuranoside were investigated using DFT at the B3LYP/6-31G* level of theory. acs.orgfigshare.com This research identified the minimum energy conformers of the arabinofuranose ring, revealing that the 3T4 and 2T1 ring conformers were the most stable in the Northern (N) and Southern (S) hemisphere of the pseudorotational wheel, respectively. figshare.com The study also highlighted the importance of intramolecular hydrogen bonding in determining the global minimum energy conformation. figshare.com

Table 2: Quantum Chemical Methods Applied to Arabinofuranosides

| Study Focus | Computational Method | Key Findings |

|---|---|---|

| Conformational Preferences of Methyl α-D-arabinofuranoside | DFT (B3LYP/6-31G*) | Identified 3T4 and 2T1 as the most stable N and S conformers. figshare.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding stability of ligands in complex with biomolecules over time.